3-溴氮杂环丁烷-1-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

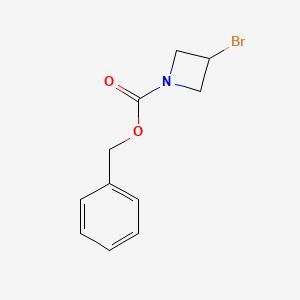

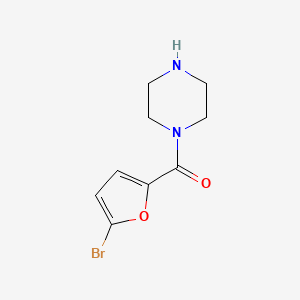

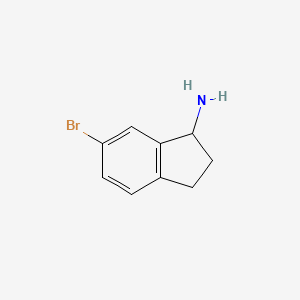

“Benzyl 3-bromoazetidine-1-carboxylate” is a chemical compound with the molecular formula C11H12BrNO2 . It is also known as 1-Cbz-3-bromoazetidine .

Synthesis Analysis

The synthesis of azetidines, which includes Benzyl 3-bromoazetidine-1-carboxylate, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . They have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Molecular Structure Analysis

The molecular structure of Benzyl 3-bromoazetidine-1-carboxylate is defined by its molecular formula, C11H12BrNO2 . The exact mass of the molecule is 269.00500 Da .

Chemical Reactions Analysis

Azetidines, including Benzyl 3-bromoazetidine-1-carboxylate, are known to undergo a variety of chemical reactions. They are excellent candidates for ring-opening and expansion reactions .

科学研究应用

Synthesis of Protected 3-Haloazetidines

Benzyl 3-bromoazetidine-1-carboxylate is used in the synthesis of protected 3-haloazetidines . These are versatile building blocks in medicinal chemistry and have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Production of High Value Azetidine-3-Carboxylic Acid Derivatives

This compound is used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .

Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid, which can be derived from Benzyl 3-bromoazetidine-1-carboxylate, has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists . These are potential treatments for multiple sclerosis .

Role in Cell Proliferation, Migration, and Survival

The S1P receptors, which Benzyl 3-bromoazetidine-1-carboxylate can help target, regulate a wide variety of biological functions including cell proliferation, migration, and survival . They present attractive targets for developing treatments of inflammatory diseases, autoimmunity, and cancer .

Building Block Approach in Medicinal Chemistry

In general, azetidines are appended to lead molecules as pre-formed ring systems via a variety of coupling-type reactions . This building block approach requires the ready availability of a diverse collection of azetidinyl fragments . Benzyl 3-bromoazetidine-1-carboxylate is one such moiety that can be used in this approach .

Production of Cyanoazetidine and Carboxylic Acid

Treatment of tert-butyl 3-iodoazetidine-1-carboxylate (a compound that can be derived from Benzyl 3-bromoazetidine-1-carboxylate) with NaCN in DMSO gives cyanoazetidine . Basic hydrolysis of cyanoazetidine affords 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

安全和危害

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

作用机制

Mode of Action

It is known that benzyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Action Environment

The action, efficacy, and stability of Benzyl 3-bromoazetidine-1-carboxylate can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or enzymes that could interact with Benzyl 3-bromoazetidine-1-carboxylate.

属性

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 |

Source

|

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-bromoazetidine-1-carboxylate | |

CAS RN |

939759-25-8 |

Source

|

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)